molecular formula C10H12ClNO4 B8324902 4-Chloro-1-(4-nitrophenoxy)-2-butanol

4-Chloro-1-(4-nitrophenoxy)-2-butanol

Cat. No.: B8324902
M. Wt: 245.66 g/mol
InChI Key: FVBIJNUGMAESNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(4-nitrophenoxy)-2-butanol is a versatile chemical building block of significant interest in synthetic organic chemistry and materials science research. This compound features both an ether linkage, derived from a nitrophenoxy group, and a chloro-alcohol functionality, making it a valuable precursor for the development of more complex structures. Its structure is closely related to other documented nitrophenoxy-butanol derivatives, which are known to serve as key monomers in the synthesis of polymers featuring flexible linkages . Research Applications and Value: Researchers utilize this compound primarily as a monomer for constructing high-performance polymers. The incorporation of the aryl-ether moiety is known to enhance the solubility and processability of resulting polymers, while the aliphatic methylene spacers and chloro group provide sites for further chemical modification, effectively tuning the polymer's physical properties . This makes it a compound of interest for creating materials with a better balance of toughness and processability. Furthermore, the reactive chlorine and hydroxyl groups allow for diverse functionalization, enabling its use in the synthesis of specialty chemicals, pharmaceutical intermediates, and ligands for catalysts. Handling and Safety: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Handling should be conducted by qualified professionals in a controlled laboratory setting. While specific toxicity data for this exact compound is not available, structurally similar chlorinated compounds can exhibit toxicity and require careful handling . Researchers should consult the safety data sheet (SDS) and adhere to all standard laboratory safety protocols.

Properties

Molecular Formula

C10H12ClNO4

Molecular Weight

245.66 g/mol

IUPAC Name

4-chloro-1-(4-nitrophenoxy)butan-2-ol

InChI

InChI=1S/C10H12ClNO4/c11-6-5-9(13)7-16-10-3-1-8(2-4-10)12(14)15/h1-4,9,13H,5-7H2

InChI Key

FVBIJNUGMAESNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(CCCl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • 4-Chloro-1-(4-fluorophenyl)butan-1-one (): This ketone analog lacks the hydroxyl and nitrophenoxy groups but shares the chlorinated aromatic component. The absence of the hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and interaction with biological targets. Its cytotoxic derivatives (e.g., compounds 4a–j) highlight the importance of the chlorinated aromatic core in bioactivity .
  • Baytan (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol) (): Baytan, a fungicide, replaces the nitro group with a triazole ring and introduces dimethyl substituents.
  • 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene (): This compound features dual chloro substituents and a nitro group on the benzene ring. The additional chlorine enhances electron-withdrawing effects, likely increasing electrophilicity and reactivity in substitution reactions. However, the absence of an alcohol group limits its hydrogen-bonding interactions .

Physical and Chemical Properties

Compound Name Molecular Weight Key Substituents Key Properties
4-Chloro-1-(4-nitrophenoxy)-2-butanol ~245.66 (calc.) –NO₂, –Cl, –OH, –O–C6H4NO2 Polar, moderate solubility in DMSO
Baytan 313.78 –Cl, –O–C6H4Cl, –N-triazole, –CH(CH3)2 Higher lipophilicity, fungicidal
4-Nitrophenol sodium salt dihydrate 197.12 –ONa, –NO₂, –OH Water-soluble, used as a pH indicator

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Bioactivity Synthesis Method
This compound –NO₂, –Cl, –OH, ether linkage Potential cytotoxicity Alkylation/N-substitution
Baytan –Cl, triazole, dimethyl groups Fungicidal Multi-step alkylation
4-Nitrophenol sodium salt –NO₂, –ONa pH indicator, toxic Neutralization

Table 2: Substituent Impact on Properties

Substituent Effect on Compound Behavior Example Compound
Nitro (–NO₂) Increases electrophilicity, toxicity 4-Nitrophenol sodium salt
Chloro (–Cl) Enhances lipophilicity, bioactivity Baytan
Hydroxyl (–OH) Improves solubility, hydrogen-bonding Target compound

Preparation Methods

Reaction Sequence and Conditions

This method involves four stages:

  • Chlorination of Isoprene :
    Isoprene reacts with chlorinated lime (Ca(OCl)₂) in water at 0–5°C for 6 hours to form chloroisoamylene alcohol (4-chloro-3-methyl-2-buten-1-ol). Yield: ~70% after distillation.

  • Acetylation :
    Chloroisoamylene alcohol undergoes esterification with acetic anhydride and toluenesulfonic acid at 40°C for 18 hours, yielding 4-chloroisoamylene alcohol acetate. Conversion: >95%.

  • Coupling with 4-Nitrophenol :
    The acetate reacts with sodium 4-nitrophenoxide in dimethylformamide (DMF) at 20–25°C for 4 hours, forming 4-(4-nitrophenoxy)-3-methyl-2-butenyl acetate. Yield: ~80%.

  • Hydrolysis and Purification :
    The acetate is hydrolyzed with K₂CO₃ in methanol, followed by recrystallization using ethyl acetate/hexane (1:9). Final yield: 45.7%.

Advantages and Limitations

  • Advantages :

    • Utilizes inexpensive starting materials (isoprene, chlorinated lime).

    • High regioselectivity due to steric control during coupling.

  • Limitations :

    • Lengthy process (4 steps) with cumulative yield losses.

    • Requires careful temperature control to avoid polymerization of isoprene.

Direct Nucleophilic Substitution (EP0269383A2)

Single-Step Synthesis

  • Reaction Mechanism :
    1,4-Dichloro-2-butanol reacts with sodium 4-nitrophenoxide in DMF at 20–25°C, facilitated by a base (e.g., NaOH). The hydroxyl group at C2 is protected by acetylation in situ to prevent side reactions.

    1,4-Dichloro-2-butanol+Na-4-nitrophenoxideDMF, 25°C4-Chloro-1-(4-nitrophenoxy)-2-butanol\text{1,4-Dichloro-2-butanol} + \text{Na-4-nitrophenoxide} \xrightarrow{\text{DMF, 25°C}} \text{this compound}
  • Optimized Conditions :

    • Solvent: DMF or tert-butanol.

    • Molar ratio (dichloro-butanol:nitrophenoxide): 1:1.2.

    • Reaction time: 4–6 hours.

    • Yield: 45.5% after distillation.

Competing Pathways and Mitigation

  • Elimination vs. Substitution :
    At elevated temperatures (>40°C), 1,4-elimination dominates, producing 1,3-butadiene derivatives. Maintaining pH <10 and temperatures <30°C suppresses elimination.

  • Byproduct Formation :
    Hydrolysis of excess 1,4-dichloro-2-butanol generates 2-butene-1,4-diol, removable via aqueous extraction.

Comparative Analysis of Methods

ParameterMulti-Step (Isoprene Route)Direct Substitution
Starting MaterialsIsoprene, chlorinated lime1,4-Dichloro-2-butanol
Steps41
Total Yield45.7%45.5%
Key ChallengesPolymerization of isopreneElimination side reactions
ScalabilityModerateHigh
Purity (Post-Processing)98% (recrystallized)95% (distilled)

Advanced Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of 4-nitrophenoxide, improving substitution rates.

  • Co-Solvent Systems : Tert-butanol/water mixtures reduce side reactions in the direct substitution method.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases interfacial reactivity in biphasic systems, boosting yields to ~55%.

  • Microwave Assistance : Reduces reaction time by 50% in acetylation steps (multi-step method) .

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains). Test in parallel assays (e.g., enzyme inhibition, solubility). Use multivariate analysis (PCA) to correlate substituent properties (Hammett σ, logP) with bioactivity .

Q. What analytical workflows validate the compound’s stability in long-term storage?

  • Methodological Answer : Store samples under inert gas (N2_2) at -20°C. Periodically analyze via GC-MS for degradation products (e.g., nitroso derivatives). Compare with accelerated stability studies (40°C/75% RH) to model shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.